molecular formula C15H12F3NO5 B11069403 Methyl 2-methyl-5-oxo-4-[(phenylcarbonyl)amino]-4-(trifluoromethyl)-4,5-dihydrofuran-3-carboxylate

Methyl 2-methyl-5-oxo-4-[(phenylcarbonyl)amino]-4-(trifluoromethyl)-4,5-dihydrofuran-3-carboxylate

Cat. No.: B11069403
M. Wt: 343.25 g/mol
InChI Key: AJVMRBOZSCMHNR-UHFFFAOYSA-N
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Description

METHYL 4-(BENZOYLAMINO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-3-FURANCARBOXYLATE is a complex organic compound featuring a trifluoromethyl group, a benzoylamino group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(BENZOYLAMINO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-3-FURANCARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

METHYL 4-(BENZOYLAMINO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-3-FURANCARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism by which METHYL 4-(BENZOYLAMINO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-3-FURANCARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group plays a crucial role in modulating the compound’s electronic properties, enhancing its binding affinity and specificity . The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-(BENZOYLAMINO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-3-FURANCARBOXYLATE stands out due to its combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of the trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C15H12F3NO5

Molecular Weight

343.25 g/mol

IUPAC Name

methyl 4-benzamido-2-methyl-5-oxo-4-(trifluoromethyl)furan-3-carboxylate

InChI

InChI=1S/C15H12F3NO5/c1-8-10(12(21)23-2)14(13(22)24-8,15(16,17)18)19-11(20)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,19,20)

InChI Key

AJVMRBOZSCMHNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)O1)(C(F)(F)F)NC(=O)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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